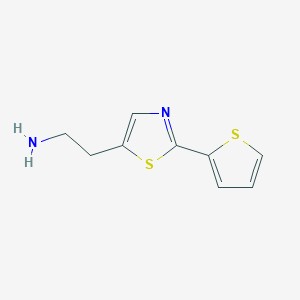
2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine is an organic compound with the molecular formula C9H10N2S2 It is a member of the thiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with DNA and proteins can result in anticancer properties by inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Thiophene-2-ethylamine: Shares the thiophene ring but lacks the thiazole ring, making it less versatile in terms of biological activity.
Thiazole-5-yl-ethanamine: Contains the thiazole ring but without the thiophene ring, resulting in different chemical properties and applications.
Uniqueness: 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine is unique due to the combination of both thiophene and thiazole rings, which enhances its chemical reactivity and biological activity. This dual-ring structure allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H10N2S2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H10N2S2/c10-4-3-7-6-11-9(13-7)8-2-1-5-12-8/h1-2,5-6H,3-4,10H2 |
InChI Key |
SGEKUARAWVNPTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(S2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


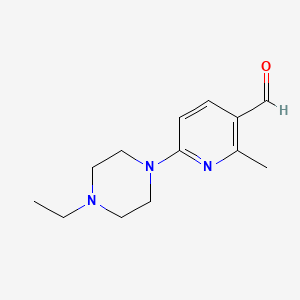
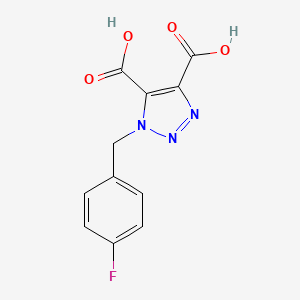
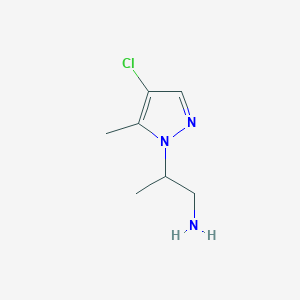

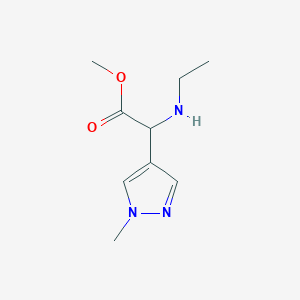
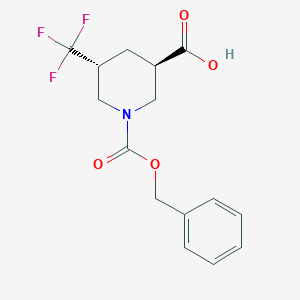

![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
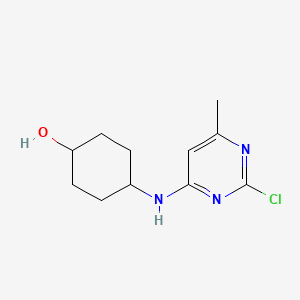
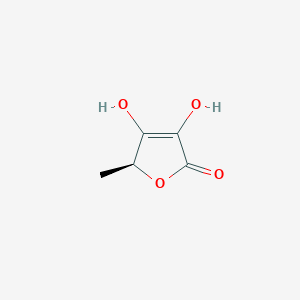

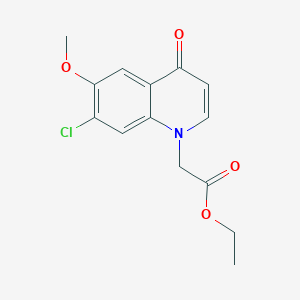

![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15059220.png)
